molecular formula C51H50F2N2O23 B1672896 Fluo-4 am CAS No. 273221-67-3

Fluo-4 am

Cat. No. B1672896
M. Wt: 1096.9 g/mol
InChI Key: QOMNQGZXFYNBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluo-4 AM is an improved analog of the popular calcium indicator Fluo-3 AM . It loads faster, is brighter at equivalent concentrations, and is well-excited by the 488 nm line of the argon-ion laser . It is commonly used as the non-fluorescent acetoxymethyl ester (Fluo-4 AM) which is cleaved inside the cell to give the free, fluorescent Fluo-4 .


Synthesis Analysis

Fluo-4 AM dye powder is brought to room temperature and mixed with anhydrous Dimethyl Sulfoxide (DMSO). The solution is vortexed until the stock dye has fully dissolved, yielding a 5 mM stock solution .


Molecular Structure Analysis

Fluo-4 is an analog of fluo-3 with the two chlorine substituents replaced by fluorines, which results in increased fluorescence excitation at 488 nm and consequently higher fluorescence signal levels .


Chemical Reactions Analysis

Fluo-4 AM is a cell-permeable Ca2±indicator that is metabolized by intracellular esterase, leading to a bright green fluorescent signal upon Ca2±binding .


Physical And Chemical Properties Analysis

Fluo-4 AM is similar in structure and spectral properties to the widely used Ca2±indicator, Fluo-3, but it has certain advantages over Fluo-3, such as brighter fluorescence emission, high rate of cell permeation, and a Kd for Ca2+ in buffer of 345 nM .

Scientific Research Applications

Characterization and Comparison to Fluo-3 Fluo-4 AM is developed as an advancement over its predecessor, Fluo-3, offering significant improvements for calcium ion (Ca2+) detection in cellular studies. Fluo-4 AM's structure and spectral properties closely resemble those of Fluo-3, but with enhanced fluorescence emission when excited, particularly near 488 nm. This makes Fluo-4 AM brighter and more effective for applications utilizing argon-ion laser excitation, confocal laser scanning microscopy, flow cytometry, spectrofluorometry, and high-throughput screening assays. Its high fluorescence emission, cell permeation rate, and dynamic range for Ca2+ detection make it a preferred choice for physiological studies needing precise quantification of Ca2+ concentrations within the 100 nM to 1 μM range. The dye has shown to label cells more brightly compared to Fluo-3 under conditions designed to elevate calcium levels, proving its suitability for photometric, imaging, and screening applications that require minimal invasiveness and high brightness at lower intracellular concentrations (Gee et al., 2000).

Unique Temperature-induced Labeling Properties Investigations into Fluo-3 AM, a closely related compound, have revealed that temperature-induced labeling can result in significantly brighter nuclei in adherent cells, a property that might be extrapolatable to Fluo-4 AM given their structural similarities. This technique involves cold loading of Fluo-3 AM followed by room temperature de-esterification, yielding enhanced nuclear fluorescence in osteoblast, HeLa, and BV2 cells. This temperature-dependent method suggests potential novel applications for Fluo-4 AM in cellular studies requiring nuanced differentiation between cytoplasmic and nuclear Ca2+ concentrations (Meng et al., 2014).

Comparative Assessment with Other Fluo Indicators A comparative study among the fluo family of indicators, including Fluo-4 AM, highlighted their varying efficacy in calcium signaling studies. Each fluo variant exhibits differences in cellular loading, subcellular compartmentalization, and intracellular Ca2+ affinity, affecting their performance in live-cell imaging. This comparative assessment underscores the importance of choosing the appropriate fluo indicator and loading procedure based on specific research needs, signaling Fluo-4 AM's role in fine-tuning Ca2+ physiology studies (Hagen et al., 2011).

Mitochondrial Ca2+ Accumulation Studies Fluo-4 AM's utility extends to studying energy-dependent Ca2+ accumulation in mitochondria. Research utilizing Fluo-4 AM and spectrofluorimetry demonstrated its effectiveness in observing Ca2+ dynamics within mitochondria from uterus smooth muscle, offering insights into mitochondrial Ca2+ handling mechanisms. This application highlights Fluo-4 AM's versatility beyond conventional cytoplasmic Ca2+ imaging, facilitating deeper understanding of mitochondrial function and Ca2+ homeostasis (Kolomiiets et al., 2013).

Hair Cell Ca2+ Dynamics Monitoring Expanding Fluo-4 AM's application to sensory biology, it has been successfully used to monitor intracellular Ca2+ dynamics in populations of hair cells. Optimized loading methods enabled the differentiation of hair cells based on their physiological state through Ca2+ signaling in their hair bundles. This application showcases Fluo-4 AM's potential in auditory research, providing a simple method for assessing hair cell mechanotransduction and contributing to a better understanding of sensory processing and disease mechanisms (Spinelli & Gillespie, 2012).

Future Directions

Fluo-4 AM has been used to detect changes in cytosolic calcium levels in the cells of fruit flesh tissue . It has also been used to study calcium signal transduction in fruit flesh tissue . The optimum concentration of Fluo-4 AM was determined to be 5 µmol/L .

properties

IUPAC Name

acetyloxymethyl 2-[2-[2-[5-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H50F2N2O23/c1-28-7-9-39(54(19-47(62)74-24-69-30(3)57)20-48(63)75-25-70-31(4)58)45(13-28)66-11-12-67-46-14-34(8-10-40(46)55(21-49(64)76-26-71-32(5)59)22-50(65)77-27-72-33(6)60)51-35-15-37(52)41(61)17-42(35)78-43-18-44(38(53)16-36(43)51)73-23-68-29(2)56/h7-10,13-18H,11-12,19-27H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMNQGZXFYNBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)OCOC(=O)C)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H50F2N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1096.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluo-4 am

CAS RN

273221-67-3
Record name FLUO-4 AM
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273221673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUO-4 AM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7XMU4W82G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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